6-Chloro-2-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are widely recognized for their diverse biological activities and significant applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure of 6-chloro-2-fluoroquinoline enhances its chemical properties, making it a valuable compound in various scientific research fields, including pharmacology and materials science.
The synthesis of 6-chloro-2-fluoroquinoline typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-chloroaniline with 2,3,4,5-tetrafluorobenzoyl chloride under basic conditions, followed by cyclization to form the quinoline ring. This method has been optimized for yield and purity in industrial production settings, often utilizing large-scale batch reactors .
The molecular structure of 6-chloro-2-fluoroquinoline features a fused bicyclic system consisting of a benzene ring and a pyridine ring. The chlorine atom is located at the sixth position and the fluorine atom at the second position of the quinoline ring system.
6-Chloro-2-fluoroquinoline participates in various chemical reactions:
The mechanism of action for 6-chloro-2-fluoroquinoline involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism highlights its potential as an effective antibacterial agent.
The compound's reactivity is influenced by the presence of halogen substituents, which can enhance its electrophilic character compared to non-halogenated analogs .
6-Chloro-2-fluoroquinoline has numerous applications across various scientific fields:
Halogen atoms—particularly fluorine and chlorine—exert profound influences on the physicochemical and biological properties of quinoline derivatives through electronic, steric, and pharmacokinetic modifications. The incorporation of fluorine at the C-2 position enhances membrane permeability due to increased lipophilicity (measured by ClogP values) and induces strong dipole moments that favor interactions with bacterial enzymes like DNA gyrase. Concurrently, a chlorine atom at C-6 augments π-stacking capabilities with microbial DNA bases and introduces steric bulk that impedes enzymatic deactivation. This synergistic effect is quantified in Table 1 [1] [7] [10].
Table 1: Impact of Halogen Substituents on Quinoline Properties
Position | Halogen | Electronic Effect | Biological Consequence |
---|---|---|---|
C-2 | Fluorine | Strong electronegativity (-I effect) | Enhanced target binding (DNA gyrase inhibition) |
C-6 | Chlorine | Moderate electronegativity + steric bulk | Reduced efflux pump susceptibility; improved DNA intercalation |
Additionally, halogenation tunes metabolic stability by blocking cytochrome P450 oxidation sites. For example, 6-chloro-2-fluoroquinoline (C~9~H~5~ClFN, MW 181.59 g/mol) exhibits a melting point of 100–104°C and a ClogP of 2.8, optimizing bioavailability and tissue penetration [1] [10]. These modifications underpin its utility as a scaffold for antibacterials, antifungals, and anticancer agents, where halogen-driven DNA interaction mechanisms trigger apoptosis or enzyme inhibition [10].
The development of fluoroquinolones represents a strategic evolution from early quinolone scaffolds to broad-spectrum therapeutics. Nalidixic acid (first-gen, 1962) exhibited narrow Gram-negative activity but poor pharmacokinetics. The breakthrough came with fluoroquinolones in the 1980s, where C-6 fluorine incorporation—as in ciprofloxacin—amplified potency 100-fold by enhancing DNA gyrase/topoisomerase IV binding. Subsequent generations introduced C-8 methoxy groups (moxifloxacin) and C-7 bicyclic amines to expand Gram-positive and anaerobic coverage [2] .
Table 2: Generational Development of Fluoroquinolones
Generation | Examples | Key Structural Modifications | Spectrum Expansion |
---|---|---|---|
First | Nalidixic acid | Naphthyridone core; no fluorine | Gram-negative enterics |
Second | Ciprofloxacin | C-6 F; C-7 piperazine | Gram-negatives, Pseudomonas |
Third | Levofloxacin | C-8 methoxy; C-7 methyl-piperazine | Gram-positives (S. pneumoniae) |
Fourth | Moxifloxacin | C-8 methoxy; C-7 azabicyclic amine | Anaerobes; atypicals (Mycoplasma) |
This trajectory highlights the role of halogen-adjacent modifications: C-7 piperazines improved cellular uptake, while C-8 methoxy groups reduced phototoxicity. The C-6 fluorine remained indispensable for topoisomerase inhibition, causing double-stranded DNA breaks in bacteria [2] [7] . Contemporary research focuses on overcoming resistance via C-2/C-6 dihalogenated quinolines (e.g., 6-chloro-2-fluoro variants), which exhibit enhanced activity against efflux-pump-expressing pathogens like MRSA [7].
6-Chloro-2-fluoroquinoline serves as a versatile synthon for antimicrobial and anticancer agents. Its dual halogenation enables selective nucleophilic substitution: the C-2 fluorine undergoes displacement with amines to generate biofilm-eradicating compounds, while the C-6 chlorine allows Suzuki couplings for anticancer derivatives. This chemical plasticity is leveraged in three key areas:
Antibacterial/Antibiofilm Applications
Reductive amination at C-2 with morpholine yields analogues (ClogP = 3.44) that eradicate S. epidermidis biofilms at MBEC = 2.35 μM—10-fold lower than ciprofloxacin. The chloro-fluoro scaffold disrupts persister cell metabolism independently of growth rate, making it effective against static biofilms [7].
Table 3: Biofilm Eradication Activity of 6-Chloro-2-Fluoroquinoline Derivatives
Derivative | C-2 Substituent | MBEC vs MRSE (μM) | ClogP |
---|---|---|---|
HQ-2 | Morpholine | 2.35 | 3.44 |
HQ-3 | Boc-piperazine | 1.56–18.8 | 5.41 |
Broxyquinoline (parent) | None | 62.5 | 4.60 |
Anticancer Applications
Carbaldehyde derivatives (e.g., 2-chloro-6-fluoroquinoline-3-carbaldehyde, CAS 749920-54-5) induce oxidative stress in HeLa cells (IC~50~ = 1.08–35.41 μM) by binding telomeric G-quadruplex DNA and inhibiting topoisomerase I. The chloro-fluoro motif enhances DNA minor groove affinity, while aldehyde groups enable Schiff base formation with lysine residues in oncogenic proteins [4] [9] [10].
Synthetic Versatility
The scaffold’s adaptability positions it as a "privileged structure" for combating resistance in oncology and infectious diseases [4] [7] [10].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: